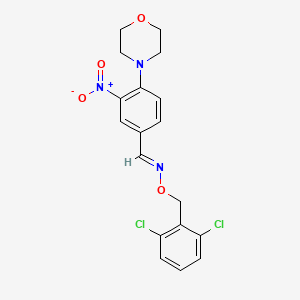
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines morpholine, nitrobenzene, and oxime functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. The starting material is often 4-morpholino-3-nitrobenzaldehyde, which undergoes a reaction with 2,6-dichlorobenzyl hydroxylamine to form the oxime derivative. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The morpholine ring and the oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-morpholino-3-aminobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime.
科学研究应用
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring and oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-morpholino-3-nitrobenzaldehyde: Lacks the oxime group but shares the morpholine and nitrobenzene functionalities.
2,6-dichlorobenzyl hydroxylamine: Contains the dichlorobenzyl and hydroxylamine groups but lacks the morpholine and nitrobenzene functionalities.
Uniqueness
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c19-15-2-1-3-16(20)14(15)12-27-21-11-13-4-5-17(18(10-13)23(24)25)22-6-8-26-9-7-22/h1-5,10-11H,6-9,12H2/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQEQAKYGJROX-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














